ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, hydroxy, nitro, and ester groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with an appropriate aldehyde or ketone to form the intermediate Schiff base. This intermediate is then subjected to further reactions, such as nitration and esterification, to introduce the nitro and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism by which ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of OLEDs and OSCs, the compound’s ability to transport charge and emit light is due to its electronic structure and the presence of conjugated systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar ester functional group.
Ethyl acetate: Another ester commonly used as a solvent.
Methyl butyrate: An ester with a pleasant fruity odor, used in flavorings .
Uniqueness
What sets ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate apart from these simpler esters is its complex structure, which imparts unique chemical properties and reactivity. The presence of multiple functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-4-35-25(32)17-5-7-20(8-6-17)28-15(2)11-18(16(28)3)12-19(14-26)24(31)27-22-10-9-21(29(33)34)13-23(22)30/h5-13,30H,4H2,1-3H3,(H,27,31)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMPCIZWADLNT-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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